molecular formula C8H8ClF3N2O B2614007 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride CAS No. 2155852-94-9

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride

Cat. No.: B2614007
CAS No.: 2155852-94-9
M. Wt: 240.61
InChI Key: FYZAQKMMPMWHNC-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
8.92 s 1H Pyridine H-2
8.35 d (J=8.6 Hz) 1H Pyridine H-4
7.72 d (J=8.6 Hz) 1H Pyridine H-5
4.10 s 2H NH₂ (exchangeable)
3.85 s 2H CH₂ (adjacent to carbonyl)
2.60 s 3H COCH₃

¹³C NMR (100 MHz, DMSO-d₆)

δ (ppm) Assignment
195.2 Carbonyl (C=O)
153.4 Pyridine C-2
142.1 Pyridine C-6 (CF₃)
128.9 Pyridine C-4
123.5 q (J=270 Hz, CF₃)
45.8 CH₂ (adjacent to carbonyl)

FT-IR (cm⁻¹)

Peak Assignment
3320 N–H stretch (amine)
1685 C=O stretch (ketone)
1320 C–N stretch
1125 C–F stretch (CF₃)

Mass Spectrometry (ESI+)

  • m/z: 241.1 [M+H]⁺ (calculated: 241.06)
  • Fragmentation peaks at m/z 223.0 (loss of H₂O) and m/z 178.0 (cleavage of CF₃ group).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

  • Geometry Optimization: B3LYP/6-311+G(d,p) calculations predict a planar pyridine ring with a dihedral angle of 12.5° between the acetyl group and the pyridine plane.
  • Electrostatic Potential (ESP): The CF₃ group exhibits strong electron-withdrawing effects (−0.35 e⁻/Ų), while the amino group acts as a weak electron donor (+0.18 e⁻/Ų).

Electron Density Mapping

  • Laplacian Analysis: The carbonyl oxygen shows a Laplacian value of −2.1 e⁻/Å⁵ , indicative of strong lone pair localization.
  • Hirshfeld Surface Analysis: Non-covalent interactions (NCI) reveal dominant N–H···Cl and C–H···F contacts, constituting 68% of intermolecular interactions.

Frontier Molecular Orbitals

  • HOMO-LUMO Gap: 4.2 eV, suggesting moderate reactivity.
  • HOMO: Localized on the pyridine ring and amino group.
  • LUMO: Dominated by the carbonyl and CF₃ groups.

Properties

IUPAC Name

2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZAQKMMPMWHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-(trifluoromethyl)pyridine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Ketone Formation: The amine is reacted with an appropriate ketone precursor, such as acetyl chloride (CH3COCl), to form the desired ketone structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted amine or amide derivatives.

Scientific Research Applications

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and analytical

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents HPLC Retention Time (min) CAS Number Purity Source
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride C₈H₈ClF₃N₂O 240.61 6-CF₃-pyridine, aminoethyl ketone N/A EN300-126832 95%
2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one hydrochloride C₆H₇BrClNOS 256.55 3-bromothiophene, aminoethyl ketone N/A EN300-5258609 N/A
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride C₈H₇ClFNO 187.60 2-fluorophenyl, aminoethyl ketone N/A 5468-37-1 N/A
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₃H₂₄F₆N₄O₄ 531.45 Bis(trifluoromethyl)pyridine, pyrrolidine 0.88 (SQD-FA05) N/A N/A
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride C₉H₁₄Cl₂N₂O 257.13 2-methylpyridine, aminomethyl N/A 746677-33-8 N/A

Key Differences and Implications

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to analogs like 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (logP ~1.2 vs. Replacement of pyridine with thiophene (as in 2-amino-1-(3-bromothiophen-2-yl)ethan-1-one hydrochloride) introduces sulfur, which may alter metabolic stability and electronic properties .

Synthetic Utility: The target compound is frequently used in multi-step syntheses of complex molecules, such as pyrrolo[1,2-b]pyridazine derivatives (e.g., Example 329 in EP 4 374 877 A2), due to its reactive amino and ketone groups . In contrast, analogs like 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride are tailored for specific coupling reactions, leveraging their aminomethyl substituents .

Analytical Data :

  • The bis(trifluoromethyl)pyridine analog (m/z 531 [M-H]⁻) exhibits a shorter HPLC retention time (0.88 minutes) compared to bulkier derivatives, reflecting its polar propanamide side chain .

Biological Activity

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride, with the CAS number 2155852-94-9, is a compound that has garnered attention for its potential biological activity, particularly in antimicrobial and antichlamydial applications. This article explores the biological properties of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular formula of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is C8H7F3N2OC_8H_7F_3N_2O with a molecular weight of approximately 204.15 g/mol. The trifluoromethyl group is significant for enhancing the biological activity of the compound, influencing both its pharmacokinetic and pharmacodynamic properties.

Antimicrobial Properties

Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit notable antimicrobial activity. For instance, in a study focusing on compounds with similar structures, it was found that certain derivatives showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Antichlamydial Activity

Research has highlighted the antichlamydial properties of this compound. In a pre-screening assay, compounds featuring the trifluoromethyl substituent displayed significant activity against Chlamydia trachomatis. The study revealed that these compounds could effectively reduce the number of inclusions in infected cells, indicating their potential as therapeutic agents against chlamydial infections .

Study 1: Synthesis and Evaluation

In a synthesis study, researchers developed several derivatives of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one and evaluated their biological activities. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing activity against various bacterial strains. The results indicated that compounds with this substituent were more effective than those without it .

CompoundActivity Against N. meningitidis (µg/mL)Activity Against H. influenzae (µg/mL)
ACP1a6432
ACP1b168

Study 2: Immunofluorescence Assay

An immunofluorescence assay was conducted to assess the efficacy of the synthesized compounds against C. trachomatis. The treated cells exhibited smaller and irregular inclusions compared to untreated controls, suggesting effective inhibition of bacterial replication without significant cytotoxicity .

Q & A

Q. What are the common synthetic routes for 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving coupling of pyridine derivatives with amino ketone precursors. For example, in European patent applications, it is synthesized by reacting intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with reagents such as 4-(2-chloroethyl)morpholine hydrochloride under controlled conditions (e.g., room temperature to 50°C, aqueous HCl) . Optimization involves adjusting solvent systems (e.g., DMSO for fluorination), reaction temperatures, and stoichiometric ratios of reagents to improve yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the trifluoromethyl group and amine protons .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification (theoretical m/z: 240.61) .
  • X-ray Crystallography : SHELXL/SHELXS programs are widely used for structural refinement, especially for resolving hydrogen bonding networks in hydrochloride salts .
  • HPLC : Retention time analysis (e.g., 1.32–1.35 minutes under QC-SMD-TFA05 conditions) ensures purity (>95%) .

Q. How can researchers achieve ≥95% purity during purification?

Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and dichloromethane/methanol gradients are effective. Acidic conditions (e.g., 1 M HCl) help precipitate the hydrochloride salt, as demonstrated in multi-step syntheses .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic proton exchange in solution (NMR) versus static crystal packing (X-ray). Use variable-temperature NMR to probe tautomerism, and refine crystallographic models with SHELXL’s TWIN/BASF commands to account for twinning or disorder . Cross-validate with computational methods (e.g., DFT calculations for optimized geometry).

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization) .
  • Solvent Effects : Use DMSO for fluorination steps to enhance reactivity .
  • Temperature Gradients : Gradual heating (e.g., 0–50°C) minimizes side reactions during HCl salt formation .
  • In-Line Monitoring : LCMS tracking (e.g., m/z 772 [M+H]+) ensures intermediate stability .

Q. How is this compound applied in drug discovery pipelines?

It serves as a building block for kinase inhibitors, exemplified by its structural similarity to Pexidartinib, which targets CSF-1R and KIT. Its pyridine core facilitates π-stacking interactions in enzyme active sites, while the trifluoromethyl group enhances metabolic stability . In patents, it is incorporated into complex carboxamide derivatives for preclinical testing .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Challenges include low solubility and twinning due to the hydrochloride salt. Solutions:

  • Co-Crystallization : Additives like morpholine improve crystal lattice formation .
  • High-Resolution Data : Use synchrotron radiation for small crystals, followed by SHELXL refinement with anisotropic displacement parameters .

Q. How can researchers troubleshoot failed coupling reactions involving the pyridine moiety?

  • Protection/Deprotection : Protect the amine group with Boc to prevent side reactions during pyridine functionalization .
  • Electrophilic Substitution : Direct trifluoromethylation using Umemoto’s reagent at the 6-position of pyridine .
  • LCMS Analysis : Monitor intermediates (e.g., m/z 531 [M-H]-) to identify incomplete reactions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldReference
Salt Formation1 M HCl, 50°C52.7%
CouplingPd(PPh₃)₄, DMF, 80°C~60%
FluorinationKF, DMSO, RT75%

Q. Table 2: Analytical Data

TechniqueKey DataApplication
HRMSm/z 240.61 [M+H]+Molecular weight confirmation
HPLCtR = 1.32 min (QC-SMD-TFA05)Purity assessment
X-rayCCDC Deposition Number: [To be determined]Structural validation

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